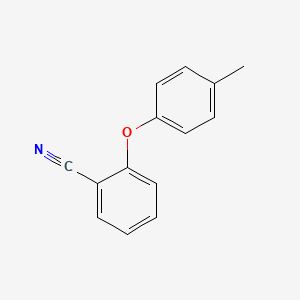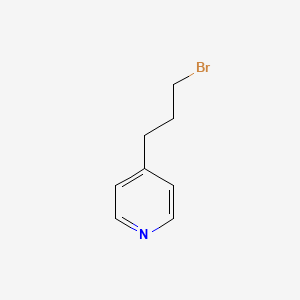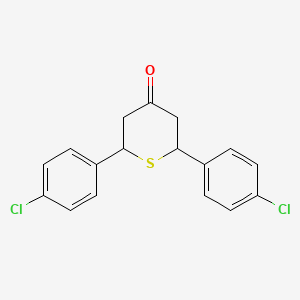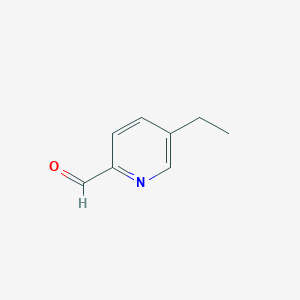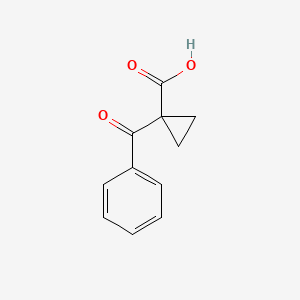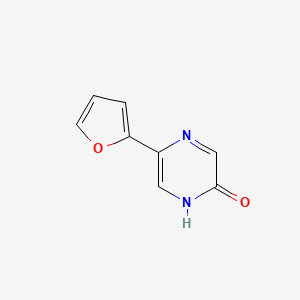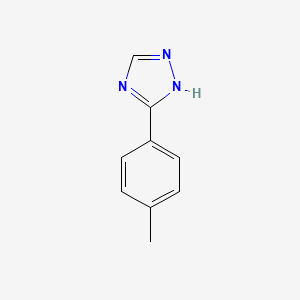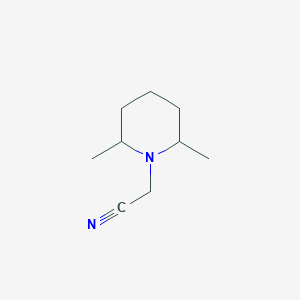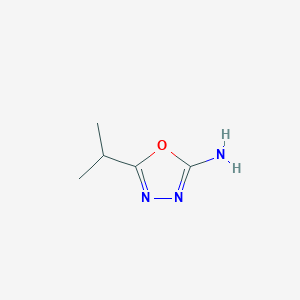
5-异丙基-1,3,4-恶二唑-2-胺
描述
5-Isopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
科学研究应用
5-Isopropyl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
Target of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been reported to inhibit monoamine oxidase enzymes (mao-a and mao-b) and cholinesterase enzymes (acetyl and butyryl cholinesterase (ache, bche)) . These enzymes play crucial roles in several neurological diseases, including depression, Parkinson’s disease, and Alzheimer’s .
Mode of Action
1,3,4-oxadiazole derivatives have been reported to interact with their targets, leading to inhibition of the enzymes . This inhibition can result in changes in the concentration of neurotransmitters, affecting the equilibrium of neurotransmitter systems .
Biochemical Pathways
The inhibition of monoamine oxidase and cholinesterase enzymes by 1,3,4-oxadiazole derivatives can affect the metabolism of monoamine neurotransmitters, leading to changes in neurotransmitter concentrations . This can impact various biochemical pathways related to neurological function .
Result of Action
The inhibition of monoamine oxidase and cholinesterase enzymes by 1,3,4-oxadiazole derivatives can lead to changes in neurotransmitter concentrations, potentially affecting neurological function .
生化分析
Molecular Mechanism
Oxadiazoles have been found to exhibit various biological activities, suggesting that they may interact with a variety of biomolecules .
Metabolic Pathways
A related compound, 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, has been found to form unusual N-acetylglucosamine conjugates in cynomolgus monkeys .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of acylhydrazides with appropriate reagents. One common method includes the reaction of isopropyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent . Another approach involves the reaction of isopropyl hydrazine with an ester, followed by cyclization with phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of 5-Isopropyl-1,3,4-oxadiazol-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, reagents, and catalysts is crucial to minimize costs and environmental impact.
化学反应分析
Types of Reactions
5-Isopropyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties .
相似化合物的比较
Similar Compounds
- 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
- 5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
5-Isopropyl-1,3,4-oxadiazol-2-amine is unique due to the presence of the isopropyl group, which can influence its lipophilicity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and a distinct spectrum of biological activities .
属性
IUPAC Name |
5-propan-2-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOLDHZNWWMEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511879 | |
| Record name | 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65283-97-8 | |
| Record name | 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


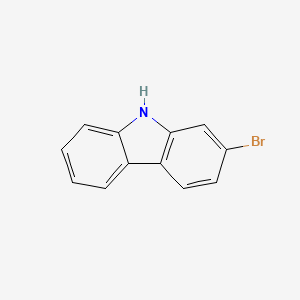
![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)
